molecular formula C7H6BrIO B2709807 4-Bromo-3-iodobenzyl alcohol CAS No. 1261776-05-9

4-Bromo-3-iodobenzyl alcohol

Cat. No.: B2709807
CAS No.: 1261776-05-9
M. Wt: 312.932
InChI Key: ZHSQRSVNSXTTJH-UHFFFAOYSA-N
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Description

4-Bromo-3-iodobenzyl alcohol, also known as (4-bromo-3-iodophenyl)methanol, is an organic compound with the molecular formula C7H6BrIO and a molecular weight of 312.93 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to a benzyl alcohol structure, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-iodobenzyl alcohol typically involves the halogenation of benzyl alcohol derivatives. One common method is the sequential bromination and iodination of benzyl alcohol. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable catalysts and solvents .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where benzyl alcohol is treated with bromine and iodine under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-iodobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-3-iodobenzyl alcohol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodobenzyl alcohol involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows the compound to participate in halogen bonding and other non-covalent interactions, which can influence its reactivity and binding affinity. These interactions are crucial in its role as an intermediate in various chemical reactions and its potential biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-iodobenzyl alcohol is unique due to the specific positioning of the bromine and iodine atoms, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

(4-bromo-3-iodophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSQRSVNSXTTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261776-05-9
Record name 4-Bromo-3-iodobenzyl alcohol
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